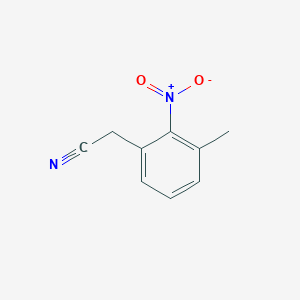

2-(3-Methyl-2-nitrophenyl)acetonitrile

Übersicht

Beschreibung

The compound "2-(3-Methyl-2-nitrophenyl)acetonitrile" is a chemical species that is closely related to various nitrophenyl compounds and acetonitriles that have been studied in the literature. While the exact compound is not directly mentioned, the studies on similar compounds provide insights into the behavior and characteristics that could be extrapolated to "2-(3-Methyl-2-nitrophenyl)acetonitrile".

Synthesis Analysis

The synthesis of related compounds involves the use of nitroacetonitrile as a versatile precursor, which is the simplest α-nitronitrile and allows for extensive chemistry through the active methylene center . The synthesis of polysubstituted benzene derivatives, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, involves the introduction of various functional groups like cyano, amino, and nitro groups to the benzene ring . The synthesis of nitrophenylguanidines and their subsequent reduction to form a variety of products, including ring-closed compounds and oligomeric organomercury compounds, has also been reported .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, reveals that the substituents like methyl, cyano, and amino groups are nearly coplanar with the connected benzene ring, while the nitro group causes a twist due to its larger volume . The dihedral angle between the two benzene rings in this compound is significant, indicating a non-planar structure which could influence the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The electrochemical behavior of nitrophenylguanidines in acetonitrile has been studied, showing that reduction occurs in two steps and proceeds in an adsorbed state . The kinetics of proton transfer reactions between phenylcyanomethanes and strong bases in acetonitrile have been investigated, revealing the influence of substituents on the charge distribution and the transition state of the reaction . Additionally, the reductive carbonylation of nitrobiphenyl catalyzed by Ru3(CO)12 has been shown to produce carbazole and aminobiphenyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the reactions they undergo. For instance, the presence of strong electron-withdrawing groups like nitro and cyano in nitroacetonitrile and its derivatives suggests high reactivity, especially at the methylene center . The crystal structure analysis of polysubstituted benzene derivatives provides information on the potential intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Kinetic Studies in Proton Transfer Reactions

A study by Minksztym and Jarczewski (2004) explored the kinetic behavior of proton abstraction in acetonitrile using carbon acids, including derivatives related to 2-(3-Methyl-2-nitrophenyl)acetonitrile. The research provided insights into the relationship between acidity constants and kinetic parameters in such reactions (Minksztym & Jarczewski, 2004).

Chemical Reactions and Rearrangements

Buchstaller and Anlauf (2004) studied the Smiles rearrangement in 2-aryloxy-2-methylpropionamides, derived from 2-nitrophenols, a category that includes 2-(3-Methyl-2-nitrophenyl)acetonitrile. Their work contributes to understanding the transformations of 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).

Amphotropic Ionic Liquid Crystals

Research by Gowda et al. (2004) on methyl-tri-n-decylphosphonium salts in acetonitrile revealed amphotropic behavior, indicating potential applications of such substances, including 2-(3-Methyl-2-nitrophenyl)acetonitrile derivatives, in structural studies using NMR spectroscopy (Gowda et al., 2004).

Structural and Spectral Analysis

Binev et al. (2000) conducted a detailed study on the structure of (4-nitrophenyl)acetonitrile and its carbanion, providing essential insights into the structural and spectral changes during the molecule-to-carbanion conversion, which is relevant for understanding the behavior of 2-(3-Methyl-2-nitrophenyl)acetonitrile (Binev et al., 2000).

Synthesis and Herbicidal Activities

Yuan-xiang Li (2011) explored the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives using 2-(2-nitrophenyl)acetonitrile. Although no herbicidal activities were observed, this research broadens the scope of potential applications for related compounds (Li, 2011).

Eigenschaften

IUPAC Name |

2-(3-methyl-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-6-10)9(7)11(12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUQKLCGZUEVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549193 | |

| Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-2-nitrophenyl)acetonitrile | |

CAS RN |

91192-25-5 | |

| Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

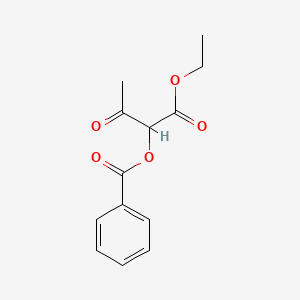

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)